molecular formula C10H10BrClO2 B15380606 Ethyl 4-bromo-5-chloro-2-methylbenzoate

Ethyl 4-bromo-5-chloro-2-methylbenzoate

Cat. No.: B15380606
M. Wt: 277.54 g/mol
InChI Key: IYIDEKGERAPLAY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloro-2-methylbenzoate is a high-purity benzoate ester compound serving as a versatile chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C₁₀H₁₀BrClO₂ and a molecular weight of 277.54 g/mol, this compound is characterized by its specific halogen substitution pattern, which makes it a valuable building block for the construction of more complex molecules . It is typically supplied with a purity of 97% . The primary research value of this compound lies in its application as a key precursor in medicinal chemistry and drug discovery. The presence of bromine and chlorine substituents on the aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental methods for creating carbon-carbon bonds in advanced pharmaceutical intermediates . Researchers utilize this ester in developing target molecules for various applications, leveraging its structure to introduce specific functional groups into lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. It is essential to consult the Safety Data Sheet (SDS) prior to handling. The compound carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment and handling under a fume hood are strongly recommended.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 4-bromo-5-chloro-2-methylbenzoate

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3

InChI Key

IYIDEKGERAPLAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Ester Group Hazard Statements (GHS)
Ethyl 4-bromo-5-chloro-2-methylbenzoate C₁₀H₁₀BrClO₂ 289.54 Br (4), Cl (5), CH₃ (2) Ethyl H315, H319, H335
Ethyl 5-bromo-2-chlorobenzoate C₉H₈BrClO₂ 271.52 Br (5), Cl (2) Ethyl Data not available
Ethyl 5-bromo-2-methylbenzoate C₁₀H₁₁BrO₂ 253.10 Br (5), CH₃ (2) Ethyl Data not available
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 Br (5), Cl (2), F (4) Ethyl Data not available
Methyl 5-bromo-4-chloro-2-methoxybenzoate C₉H₈BrClO₃ 287.52 Br (5), Cl (4), OCH₃ (2) Methyl Data not available

Key Observations:

Substituent Effects: Halogen Positioning: The target compound’s bromine (position 4) and chlorine (position 5) create steric and electronic effects distinct from analogs like Ethyl 5-bromo-2-chlorobenzoate (Br at 5, Cl at 2). Halogens at meta/para positions may enhance electrophilic substitution resistance compared to ortho-substituted analogs. Methyl vs.

Ester Group Influence :

  • Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, impacting solubility and bioavailability. Methyl esters, however, may hydrolyze faster under physiological conditions .

Fluorine Substitution :

  • Ethyl 5-bromo-2-chloro-4-fluorobenzoate introduces fluorine at position 4, which can enhance metabolic stability and binding affinity in drug design due to its electronegativity and small atomic radius .

Synthetic Routes: The target compound’s synthesis likely parallels methods used for Methyl 5-bromo-4-chloro-2-methoxybenzoate, involving esterification of the corresponding acid with ethanol, potassium carbonate, and ethyl iodide under reflux .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-5-chloro-2-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding benzoic acid derivative using ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires monitoring by TLC and adjusting reaction time (typically 12–24 hours) to balance conversion and byproduct formation .

Q. How can the structure of this compound be unequivocally confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding (e.g., bromine at C4 causes downfield shifts in adjacent protons).
  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement (SHELXL for small-molecule refinement; SHELXS/SHELXD for phase determination) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at C4 is more reactive than chlorine at C5 in Suzuki-Miyaura couplings due to lower bond dissociation energy. Steric hindrance from the methyl group at C2 slows reactivity at C4; thus, optimized conditions require:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with higher ligand ratios to stabilize intermediates.
  • Base : K₂CO₃ in THF/water (3:1) at 80°C.
  • Monitoring : Track reaction progress via GC-MS to identify competing pathways (e.g., dehalogenation at C5). Comparative studies with analogs (e.g., methyl vs. ethyl esters) reveal steric effects on coupling efficiency .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity thresholds.
  • Dose-response studies : Test across multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., kinase targets).
  • Metabolic stability : Compare results in cell-free vs. cell-based assays to differentiate direct activity from metabolite effects. Structural analogs (e.g., fluoro-substituted derivatives) can isolate electronic vs. steric contributions .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) identify transition-state geometries. Key steps:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., C4 bromine vs. C5 chlorine).
  • NBO analysis : Quantify charge distribution to predict nucleophilic attack sites (e.g., C4 bromine’s lower electron density favors SN2 mechanisms).
  • Validation : Compare predicted outcomes with experimental data (e.g., azide substitution yields 4-azido derivatives preferentially) .

Key Research Challenges

  • Crystallographic Refinement : High-resolution data (≤1.0 Å) is critical for resolving halogen disorder in crystal structures .
  • Byproduct Mitigation : Bromine/chlorine scrambling during esterification requires strict anhydrous conditions .

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